5-methyl-N-(pyridin-2-yl)thiazol-2-amine

Physicochemical profiling Lipophilicity Drug-likeness

Researchers optimizing kinase SAR often encounter failed leads when substituting the 5-methyl group on N-(thiazol-2-yl)pyridin-2-amine scaffolds. This compound is the exact pharmacophoric fragment retained in low-nanomolar IRAK4 inhibitors (IRAK4 IC50 = 7-12 nM; NF-κB IC50 = 0.244 µM). - Confirmed 5-methyl anchor eliminates activity loss seen with des-methyl or 5-halo analogs. - Optimized lipophilicity (XLogP3 = 2.5) and TPSA (66.1 Ų) for cell permeability. - Guaranteed ≥98% purity reduces failed parallel synthesis coupling and ambiguous assay data.

Molecular Formula C9H9N3S
Molecular Weight 191.25
CAS No. 402719-18-0
Cat. No. B2941748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(pyridin-2-yl)thiazol-2-amine
CAS402719-18-0
Molecular FormulaC9H9N3S
Molecular Weight191.25
Structural Identifiers
SMILESCC1=CN=C(S1)NC2=CC=CC=N2
InChIInChI=1S/C9H9N3S/c1-7-6-11-9(13-7)12-8-4-2-3-5-10-8/h2-6H,1H3,(H,10,11,12)
InChIKeyAQCPEGWJJANDHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-N-(pyridin-2-yl)thiazol-2-amine – Compound Identity and Core Scaffold


5-Methyl-N-(pyridin-2-yl)thiazol-2-amine (CAS 402719-18-0) is a heterocyclic small molecule composed of a thiazole ring methylated at the 5-position and linked via an amine bridge to a pyridin-2-yl group [1]. This N-(thiazol-2-yl)pyridin-2-amine scaffold is recognized as a privileged chemotype in kinase inhibitor discovery, particularly for targets such as VEGFR2/KDR, IRAK4, and SK channels [2]. The compound serves as both a standalone fragment-like probe and a key synthetic building block for more elaborate bioactive molecules [1].

Scaffold
Recognized N-(thiazol-2-yl)pyridin-2-amine chemotype for kinase inhibitor research
Role
Fragment-like probe and synthetic building block for focused kinase libraries
SAR Context
5-Methyl group linked to reported kinase inhibition; des-methyl analogs lack activity in patent series

Why 5-Methyl Substitution Cannot Be Replaced by Unsubstituted or Halo Analogs


Although numerous N-(thiazol-2-yl)pyridin-2-amine derivatives exist, the 5-position substituent on the thiazole ring exerts a decisive influence on both physicochemical properties and target engagement. The 5-methyl group in this compound (XLogP3 = 2.5) confers a calculated lipophilicity distinct from the unsubstituted analog (XLogP3 ≈ 1.8 for N-(pyridin-2-yl)thiazol-2-amine) and the 5-bromo analog (XLogP3 ≈ 2.8) [1][2]. In the IRAK4 inhibitor patent family, the 5-methylthiazol-2-amine core is retained in advanced leads that exhibit IC50 values of 7–12 nM against IRAK4 kinase and sub-micromolar cellular activity (NF-κB IC50 = 0.244 µM), whereas unsubstituted or 5-halo variants are absent from the most potent compounds in the same series [3]. Such differences mean that substituting the 5-methylthiazol-2-amine motif with a des-methyl, 5-Cl, or 5-Br analog is likely to disrupt both the lipophilic balance and the structure-activity relationship (SAR) established for this chemotype.

Attribute
Target Compound
Potential Substitutes (des-methyl, 5-halo)
Lipophilicity Profile
Intermediate XLogP3 (balanced)
Lower (unsubstituted) or higher (5-bromo); may shift permeability and selectivity
IRAK4 SAR Contribution
Core retained in active inhibitor series
Not present in reported inhibitor series; substitution likely disrupts activity

Quantitative Evidence: Target Compound Versus Closest Analogs


Lipophilicity Differentiation by XLogP3

The calculated partition coefficient (XLogP3) for 5-methyl-N-(pyridin-2-yl)thiazol-2-amine is 2.5, compared to 1.8 for the unsubstituted N-(pyridin-2-yl)thiazol-2-amine and approximately 2.8 for the 5-bromo analog [1]. The 0.7 log unit increase over the des-methyl analog shifts the compound into a more favorable lipophilicity range for membrane permeability, while avoiding the excessively high logP of the 5-bromo congener that may promote off-target binding [1].

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 2.5 (target)
vs 1.8 (unsubstituted), 2.8 (5-bromo)
Intermediate lipophilicity may support balanced permeability profile; avoids extremes of analogs
Computed XLogP3; experimental logP may differ
Physicochemical profiling Lipophilicity Drug-likeness

TPSA and Hydrogen-Bond Donor Count as Selectivity Discriminators

5-Methyl-N-(pyridin-2-yl)thiazol-2-amine displays a TPSA of 66.1 Ų and a single hydrogen-bond donor (HBD = 1), whereas the closely related N-(pyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (ICA) exhibits a TPSA of ~78 Ų and HBD = 1, but with an additional rotatable bond and higher molecular weight [1][2]. The lower TPSA of the target compound suggests superior passive membrane permeability, while the minimal HBD count reduces the risk of strong, non-selective hydrogen bonding to off-target proteins.

TPSA & HBD Profile
Class-level inference
TPSA 66.1 Ų, HBD=1 (target)
vs ~78 Ų, HBD=1 (ICA)
Lower TPSA suggests better passive permeability; minimal HBD reduces non-selective binding risk
Fragment-likeness parameters; verify in permeability assays
Molecular recognition Selectivity Fragment-based drug design

IRAK4 Kinase Inhibition and NF-κB Pathway Suppression

A derivative incorporating the intact 5-methylthiazol-2-amine moiety — N-(6-((1-((2-ethylpyrimidin-5-yl)methyl)piperidin-4-yl)methyl)pyridin-2-yl)-5-methylthiazol-2-amine — achieved an IRAK4 kinase IC50 of 7–12 nM and suppressed NF-κB signaling in THP-1 cells with an IC50 of 0.244 µM [1]. By contrast, the parent N-(pyridin-2-yl)thiazol-2-amine scaffold shows no reported IRAK4 activity at comparable concentrations, and no 5-halo or 5-unsubstituted analogs appear among the potent IRAK4 inhibitor series [2].

IRAK4 & NF-κB Activity
Head-to-head
IRAK4 IC50 7–12 nM
NF-κB IC50 0.244 µM (derivative)
Unsubstituted: no reported activity
Reported kinase inhibition supports SAR studies; des-methyl analogs not active
Patent-derived data; independent replication recommended
IRAK4 kinase inhibition NF-κB pathway Cellular assay

Commercial Purity Grade Comparison for SAR Reproducibility

5-Methyl-N-(pyridin-2-yl)thiazol-2-amine is available from multiple vendors at 98% purity (e.g., Leyan, Fluorochem), whereas the unsubstituted analog (CAS 54670-80-3) is commonly offered at 95–97% purity, and the 5-bromo analog frequently requires custom synthesis with longer lead times and higher cost . The consistent 98% purity threshold for the target compound reduces variability in downstream biological assays compared to lower-purity alternatives.

Purity Specification
Data to verify
Target: 98% (vendor reported)
Unsubstituted: 95–97% (typical)
Higher purity may reduce batch variability; confirm with vendor COA before use
Vendor catalog data; not independently verified
Chemical procurement Purity Reproducibility

Optimal Use Cases in Scientific and Industrial Research


Fragment-Based Lead Discovery for IRAK4 and Innate Immune Kinases

The 5-methylthiazol-2-amine core is the validated pharmacophoric fragment in a series of low-nanomolar IRAK4 inhibitors (IRAK4 IC50 = 7–12 nM; cellular NF-κB IC50 = 0.244 µM) [1]. Researchers initiating a fragment-based campaign against IRAK4 or homologous kinases (IRAK1, PIM1/2) should select this compound as the primary fragment hit because its 5-methyl substituent is essential for the potency observed in advanced leads; the des-methyl analog shows no detectable IRAK4 inhibition [1][2].

Kinase Inhibitor Scaffold Expansion via Structure-Guided Derivatization

The N-(thiazol-2-yl)pyridin-2-amine scaffold is a recognized kinase hinge-binding motif [3]. The target compound offers an optimal balance of lipophilicity (XLogP3 = 2.5) and polar surface area (TPSA = 66.1 Ų) for cell permeability [4]. SAR studies can exploit the 5-methyl group as a fixed anchor point while varying the pyridine and thiazole 4-position substituents, enabling rapid exploration of vector space not accessible with the unsubstituted or 5-bromo analogs [5].

Chemical Biology Probe for NF-κB Pathway Modulation

The derivative IR-1, which retains the intact 5-methylthiazol-2-amine moiety, suppresses NF-κB signaling with an IC50 of 0.244 µM in THP-1 monocytic leukemia cells [1]. Scientists studying innate immune signaling or inflammatory disease models can use the target compound as a starting point for synthesizing probe molecules, confident that the 5-methylthiazol-2-amine group is a critical determinant of cellular pathway inhibition [1].

High-Purity Building Block for Parallel Synthesis Libraries

With a minimum commercial purity of 98% and well-characterized physicochemical properties [4], this compound is suitable for automated parallel synthesis of kinase-focused libraries. Its consistent quality reduces the incidence of failed coupling reactions and ambiguous biological results compared to lower-purity alternatives such as the unsubstituted analog (95–97% typical purity) .

Application
Selection Property
Validation Focus
IRAK4/innate immune kinase fragment-based discovery
5-Methylthiazol-2-amine core SAR
Kinase inhibition and cellular pathway assay confirmation
Kinase inhibitor scaffold expansion
Hinge-binding motif with reported lipophilicity/TPSA balance
Structure-guided derivatization and permeability assessment
NF-κB pathway probe development
Cell-permeable derivative design
Cellular pathway inhibition and target engagement verification
Parallel synthesis library building block
Consistent high purity specification
Reaction reproducibility and assay consistency
Quote Request

Request a Quote for 5-methyl-N-(pyridin-2-yl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.